molecular formula C24H18N2O4S B12136829 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one

4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one

Cat. No.: B12136829
M. Wt: 430.5 g/mol
InChI Key: VKFFDQKYTSFJKJ-UHFFFAOYSA-N
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Description

4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one is a complex organic compound characterized by its unique structure, which includes a furan ring, a benzothiazole moiety, and a pyrrolinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrrolinone Core: This can be achieved through a cyclization reaction involving a suitable precursor such as an α,β-unsaturated carbonyl compound.

    Introduction of the Furylcarbonyl Group: This step often involves a Friedel-Crafts acylation reaction using 2-furoyl chloride in the presence of a Lewis acid catalyst.

    Attachment of the Benzothiazole Moiety: This can be done via a nucleophilic substitution reaction where the benzothiazole ring is introduced using a suitable halide derivative.

    Final Functionalization: The hydroxyl and methylphenyl groups are introduced through selective functional group transformations, such as hydroxylation and alkylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxyl group in the compound can undergo oxidation to form a carbonyl group.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, and halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: Potential use as an inhibitor for specific enzymes due to its unique structure.

    Biological Probes: Used in the study of biological pathways and mechanisms.

Medicine

    Drug Development: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Diagnostic Agents: Used in the development of diagnostic tools for various diseases.

Industry

    Materials Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.

    Polymer Chemistry: Acts as a monomer or additive in the production of specialized polymers.

Mechanism of Action

The mechanism by which 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one exerts its effects depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to fit into active sites of enzymes, inhibiting their function or altering their activity. In materials science, its electronic properties are exploited to create materials with desired conductivity or optical characteristics.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-5-phenyl-3-pyrrolin-2-one: Similar structure but lacks the methyl groups, which may affect its reactivity and applications.

    4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-phenyl-3-pyrrolin-2-one: Similar but without the 4-methylphenyl group, potentially altering its biological activity.

    4-(2-Furylcarbonyl)-3-hydroxy-1-(benzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one: Lacks the 6-methyl group on the benzothiazole ring, which may influence its chemical properties.

Uniqueness

The presence of both the 6-methylbenzothiazole and 4-methylphenyl groups in 4-(2-Furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-5-(4-methylphenyl)-3-pyrrolin-2-one makes it unique. These groups can significantly influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C24H18N2O4S

Molecular Weight

430.5 g/mol

IUPAC Name

3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2-(4-methylphenyl)-2H-pyrrol-5-one

InChI

InChI=1S/C24H18N2O4S/c1-13-5-8-15(9-6-13)20-19(21(27)17-4-3-11-30-17)22(28)23(29)26(20)24-25-16-10-7-14(2)12-18(16)31-24/h3-12,20,28H,1-2H3

InChI Key

VKFFDQKYTSFJKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)C)O)C(=O)C5=CC=CO5

Origin of Product

United States

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